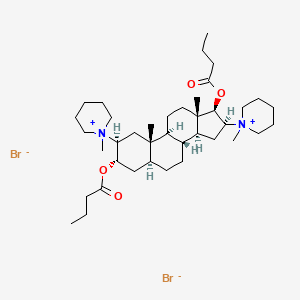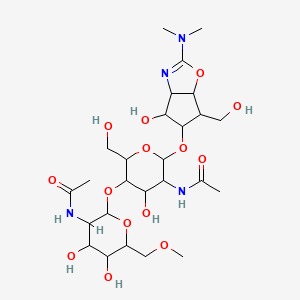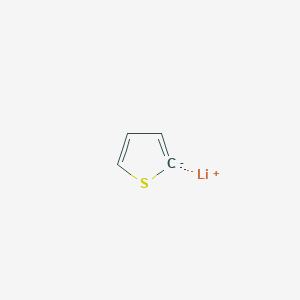
2-Thienyllithium
概要
説明
2-Thienyllithium is an organolithium compound characterized by the presence of a thiophene ring bonded to a lithium ion. It has the molecular formula C4H3LiS and a molar mass of 90.07 g/mol . This compound is known for its strong nucleophilicity and basicity, making it a valuable reagent in organic synthesis .
準備方法
2-Thienyllithium is typically synthesized through the reaction of thiophene with an organolithium reagent such as n-butyllithium. The reaction is carried out in an anhydrous environment, often using tetrahydrofuran (THF) as a solvent . The process involves the following steps:
Reaction Setup: A three-necked flask is charged with THF and thiophene, and the mixture is cooled to -40°C under a nitrogen atmosphere.
Addition of n-Butyllithium: n-Butyllithium is added dropwise while maintaining the temperature between -30°C and -20°C.
Formation of this compound: The mixture is stirred for an hour, then cooled to -70°C, and sulfur is added to complete the reaction.
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
化学反応の分析
2-Thienyllithium undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with electrophiles such as alkyl halides to form substituted thiophenes.
Cross-Coupling Reactions: It can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, to form carbon-carbon bonds.
Chelation: This compound can form chelated complexes with certain ligands, affecting its reactivity and selectivity.
Common reagents used in these reactions include alkyl halides, copper(I) cyanide, and various transition metal catalysts. The major products formed are typically substituted thiophenes and other heterocyclic compounds .
科学的研究の応用
2-Thienyllithium has a wide range of applications in scientific research:
Organic Synthesis: It is used as a nucleophilic reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the synthesis of conducting polymers and other materials used in electronic devices.
Biological Research: Its derivatives are studied for potential biological activities and as intermediates in the synthesis of bioactive compounds.
作用機序
The mechanism of action of 2-Thienyllithium involves its strong nucleophilicity and basicity. It readily donates electrons to electrophiles, facilitating nucleophilic substitution and addition reactions. The lithium ion can also coordinate with ligands, forming chelated complexes that influence the reactivity and selectivity of the compound .
類似化合物との比較
2-Thienyllithium is similar to other organolithium compounds such as phenyllithium and 2-thienylmagnesium bromide. it is unique in its ability to form chelated complexes and its strong nucleophilicity . Similar compounds include:
Phenyllithium: Used in similar nucleophilic substitution reactions but lacks the thiophene ring.
2-Thienylmagnesium Bromide: Another organometallic reagent with similar reactivity but different coordination properties.
特性
IUPAC Name |
lithium;2H-thiophen-2-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3S.Li/c1-2-4-5-3-1;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHOZPMHMQQMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CS[C-]=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3LiS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60950532 | |
| Record name | Lithium thiophen-2-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60950532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2786-07-4 | |
| Record name | 2-Thienyllithium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium thiophen-2-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60950532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thienyllithium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-thienyllithium?
A1: While a specific molecular weight isn't provided in the research, the molecular formula of this compound is C4H3LiS.
Q2: How is this compound characterized spectroscopically?
A2: this compound and its derivatives are commonly characterized using various NMR techniques, including 6Li, 7Li, 13C, and 31P NMR spectroscopy [, , ]. These techniques provide valuable insights into the compound's structure, aggregation state, and interactions with other molecules in solution.
Q3: What is the primary mode of action of this compound in organic synthesis?
A3: this compound acts as a nucleophile, readily attacking electrophilic centers in various organic molecules. This property makes it valuable for forming carbon-carbon bonds, a fundamental process in organic synthesis [, , , , , , , , , , , ].
Q4: Can you give examples of reactions where this compound is employed for carbon-carbon bond formation?
A4: this compound reacts with various electrophiles, including:
- Carbonyl compounds: It adds to aldehydes [] and ketones [], yielding secondary and tertiary alcohols, respectively.
- Carboxylic acid derivatives: It reacts with acid chlorides to form ketones [].
- Halogenated compounds: It undergoes halogen-metal exchange with compounds like tetrachlorothiophene, forming trichloro-2-thienyllithium, a precursor for other thiophene derivatives [].
Q5: How does the aggregation state of this compound affect its reactivity?
A5: this compound exists in various aggregated forms, such as dimers and tetramers, influenced by factors like solvent and temperature [, , ]. The aggregation state significantly impacts its reactivity, with less aggregated forms generally exhibiting higher reactivity.
Q6: How can the aggregation state of this compound be controlled?
A6: Adding donor bases like tetrahydrofuran (THF), 1,2-dimethoxyethane (DME), N,N,N',N'-tetramethylethylene-1,2-diamine (TMEDA), or N,N,N',N\",N\"-pentamethyldiethylenetriamine (PMDETA) can reduce the aggregation of this compound []. These donor bases coordinate to the lithium atom, breaking up the aggregates and increasing the reagent's reactivity.
Q7: What is a notable application of this compound in materials science?
A7: this compound serves as a key building block for synthesizing polythiophenes [], a class of conducting polymers with diverse applications in organic electronics and optoelectronics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


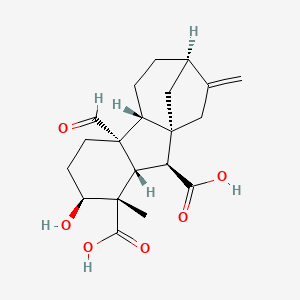
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(methylaminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxy-cyclohexoxy]-5-methyl-4-(methylamino)tetrahydropyran-3,5-diol](/img/structure/B1197984.png)
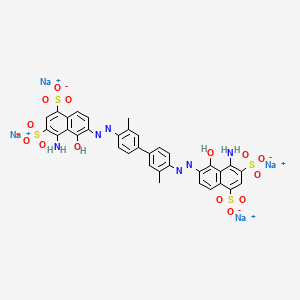
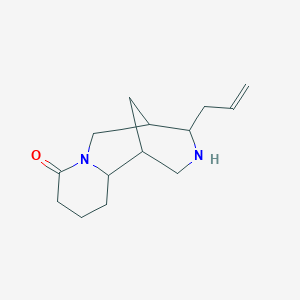
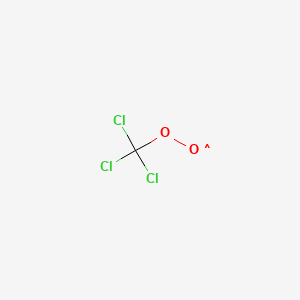
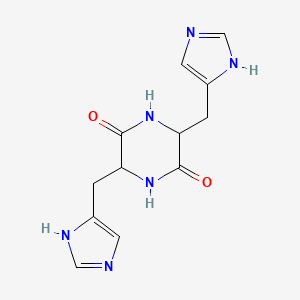
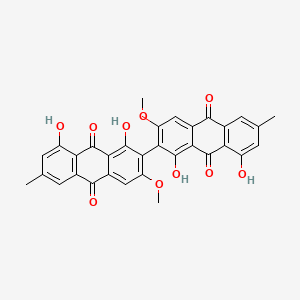
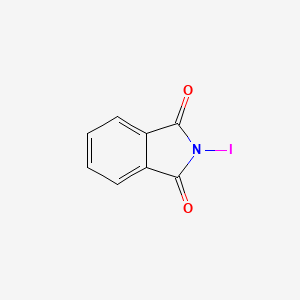
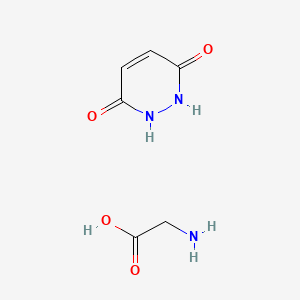
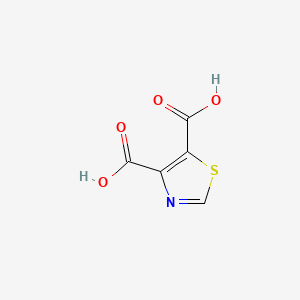
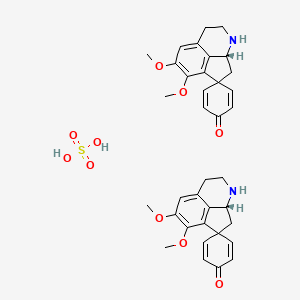
![[(2R,3R,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfooxyhexan-3-yl] hydrogen sulfate](/img/structure/B1197999.png)
